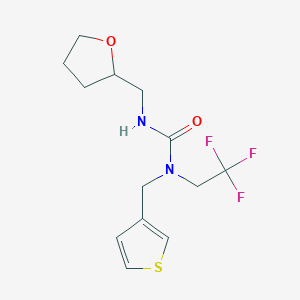

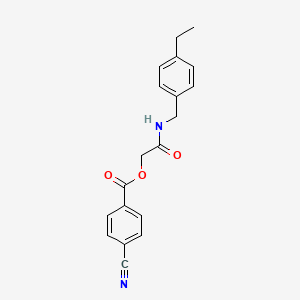

3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a urea derivative that is likely to exhibit interesting chemical properties due to the presence of a trifluoroethyl group and heterocyclic components such as tetrahydrofuran and thiophene. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related urea and thiourea compounds, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of urea derivatives can involve the formation of a carbodiimide intermediate, as described in the first paper, where disubstituted 4H-[1,2,4]triazole-3-yl-amines are synthesized from 1,3-disubstituted thioureas . This process includes a sequential addition-dehydration with acyl hydrazides. The electronic and steric effects of substituents on the phenyl rings are crucial for the formation of the intermediary carbodiimide and the subsequent ring closure. Although the target compound is not a triazole, the synthesis of related urea compounds could potentially follow a similar pathway, with modifications to accommodate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of urea derivatives is significantly influenced by the substituents attached to the urea moiety. In the case of the target compound, the presence of a tetrahydrofuran and a thiophene ring could affect the overall conformation and electronic distribution. The steric and electronic effects mentioned in the synthesis of related compounds suggest that these rings could influence the reactivity and stability of the urea linkage .

Chemical Reactions Analysis

Urea and thiourea compounds are known for their ability to participate in hydrogen bonding, which can lead to various chemical reactions, including anion binding . The second paper discusses the anion binding properties of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors, which bind anions through hydrogen-bonding interactions. The target compound, with its urea functionality, may also be capable of similar interactions, potentially leading to applications in anion recognition or extraction.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are largely determined by their functional groups and overall molecular structure. The second paper provides insight into the anion binding properties of urea and thiourea receptors, showing a preference for certain anions based on hydrogen bonding strength and proton transfer phenomena . The target compound's trifluoroethyl group could impart additional chemical properties, such as increased electronegativity and lipophilicity, which could influence its solubility and reactivity.

Aplicaciones Científicas De Investigación

Enantioselective Anion Receptors

Research on related urea and thiourea compounds has explored their use as enantioselective anion receptors for amino-acid derivatives. These compounds can form complexes with amino acids, showing modest enantioselectivities. The findings suggest potential applications in chiral recognition and separation processes. An unexpected behavior was observed in the binding constants, with urea derivatives showing a pre-organized conformation suitable for double hydrogen bonding with anions, contrary to thiourea derivatives, which require conformational adjustments. This behavior indicates the intricate balance between structure and function in these compounds, with implications for their use in bifunctional organocatalysis and receptor design (Roussel et al., 2006).

Conformational Adjustments in Urea and Thiourea Assemblies

Another study focused on the conformational adjustments in urea and thiourea-based assemblies, shedding light on the structural dynamics of these compounds. The research revealed differences in polymorphism and reactivity between urea and thiourea derivatives, with specific isomers showing distinct behaviors in response to environmental factors. These findings highlight the versatility of urea and thiourea compounds in forming various structural motifs, which could be exploited in the design of new materials and catalytic systems (Phukan & Baruah, 2016).

Antiacetylcholinesterase Activity

Urea derivatives have also been investigated for their potential as antiacetylcholinesterase agents. A series of flexible urea compounds were synthesized and assessed for their inhibitory activities, with findings indicating that certain structural modifications can enhance their potency. This research contributes to the ongoing search for more effective treatments for neurological disorders, such as Alzheimer's disease, by providing insights into the structural requirements for biological activity (Vidaluc et al., 1995).

Synthesis and Anticancer Activity

Another area of research has focused on the synthesis of thiourea derivatives and their evaluation as anticancer agents. Compounds with specific structural features have shown strong activity in various assays, suggesting potential applications in cancer treatment. The research emphasizes the importance of the heterocyclic core and substituents in determining the biological activity of these compounds, providing a basis for the development of new anticancer drugs (Nammalwar et al., 2010).

Hydrogel Formation and Material Science Applications

Research into urea derivatives has also extended to material science, with studies on the formation of hydrogels and their physical properties. The identity of anions in the gelation process has been shown to significantly affect the rheology and morphology of hydrogels, pointing to applications in drug delivery systems and soft material engineering (Lloyd & Steed, 2011).

Propiedades

IUPAC Name |

3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-5-21-8-10)12(19)17-6-11-2-1-4-20-11/h3,5,8,11H,1-2,4,6-7,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHXYWDEZVGCSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)

![Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2527051.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)

![2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)

![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)